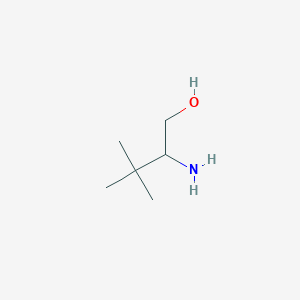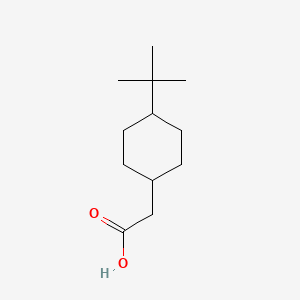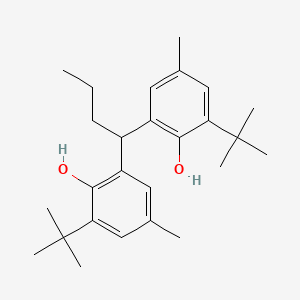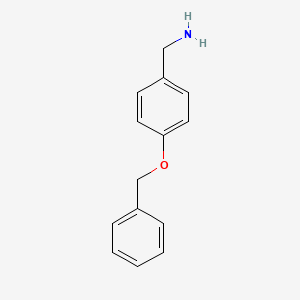
4-Benzyloxybenzylamine
Vue d'ensemble
Description
4-Benzyloxybenzylamine is a chemical compound that is not directly mentioned in the provided papers, but its structural motif appears to be a part of various synthesized compounds and is used in different contexts within the realm of organic chemistry. The papers provided discuss the synthesis and characterization of compounds that contain the benzyloxybenzyl moiety or related structures, which can offer insights into the properties and reactivity of 4-benzyloxybenzylamine derivatives.
Synthesis Analysis
The synthesis of compounds related to 4-benzyloxybenzylamine involves various organic chemistry techniques. For instance, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide is used for the asymmetric synthesis of aminotetrahydrofuran and aminopyrrolidine carboxylic acids, which are structurally related to 4-benzyloxybenzylamine . Another study uses the p-benzyloxybenzyloxy group as a protective group in the synthesis of new unnatural amino acids, indicating the versatility of the benzyloxybenzyl moiety in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing the benzyloxybenzyl group is often characterized using techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a sulfonamide compound with a related structure was characterized using these methods, and the results were supported by density functional theory (DFT) calculations . Similarly, the structure of a new designer benzylpiperazine was elucidated using two-dimensional NMR and GC-MS after synthesis .
Chemical Reactions Analysis
The reactivity of compounds containing the benzyloxybenzyl group can be inferred from the studies provided. For instance, 4-Phenylbenzylidene benzylamine, a related compound, is used as a reagent for the titration of lithium alkyls and metal amides, indicating its potential reactivity in the presence of strong bases . The synthesis of N-(4-methylbenzyl)benzamide demonstrates the use of CuI as a catalyst, suggesting that benzyloxybenzylamine derivatives might also undergo catalytic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-benzyloxybenzylamine are diverse. For example, the synthesis and characterization of N-(4-methylbenzyl)benzamide include the determination of its crystal structure, optical properties, and piezoelectric coefficients, which are relevant for potential applications in optical and piezoelectric devices . Theoretical and experimental investigations of other related compounds provide insights into their spectroscopic properties, molecular electrostatic potential, and nonlinear optical effects .
Applications De Recherche Scientifique
-
Polymer-Bound Applications
-
Pharmaceutical Research
-
Chemical Synthesis
-
Fmoc Solid-Phase Peptide Synthesis
Safety And Hazards
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJFXVTTCGROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401632 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxybenzylamine | |
CAS RN |
22171-15-9 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(benzyloxy)phenyl)]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



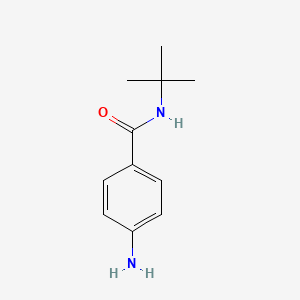
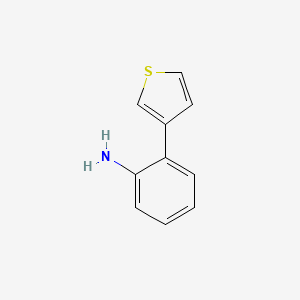
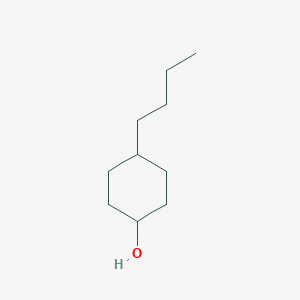
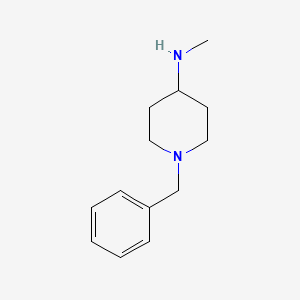
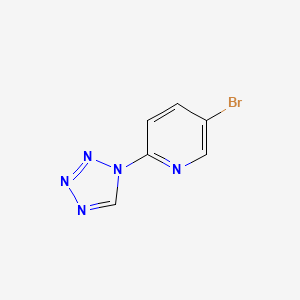
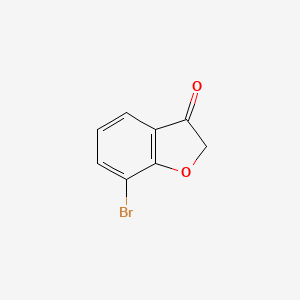
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)
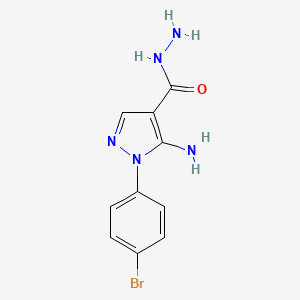
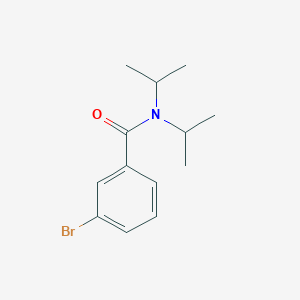
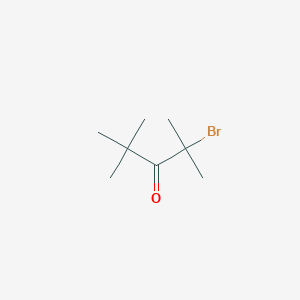
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)
